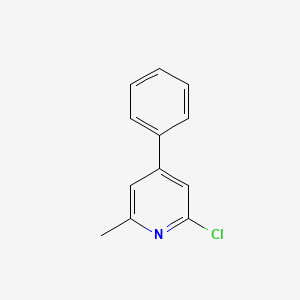

2-Chloro-6-methyl-4-phenylpyridine

描述

Structure

3D Structure

属性

IUPAC Name |

2-chloro-6-methyl-4-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c1-9-7-11(8-12(13)14-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGFQEJPYIBKND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567073 | |

| Record name | 2-Chloro-6-methyl-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54453-92-8 | |

| Record name | 2-Chloro-6-methyl-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Mechanistic Pathways

The synthesis of 2-Chloro-6-methyl-4-phenylpyridine is not explicitly detailed in the readily available scientific literature. However, general methods for the synthesis of substituted pyridines can be inferred from related chemistry. One plausible approach involves the construction of the substituted pyridine (B92270) ring through a multi-component reaction, a common strategy for synthesizing highly functionalized heterocyclic compounds. researchgate.netrsc.org

Another general strategy for preparing chloropyridines involves the chlorination of the corresponding hydroxypyridine (or its pyridone tautomer). google.comepo.org Therefore, a potential synthetic route to this compound could start from a precursor like 6-methyl-4-phenyl-2(1H)-pyridone.

Chemical Reactivity and Derivatization

The reactivity of 2-Chloro-6-methyl-4-phenylpyridine is dictated by the interplay of its constituent functional groups: the chloro substituent, the methyl group, the phenyl ring, and the pyridine (B92270) core itself. The chlorine atom at the 2-position is a key reactive site, susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of the chloride by a variety of nucleophiles, providing a straightforward method for introducing new functional groups at this position.

The pyridine nitrogen atom can act as a base or a nucleophile, and its basicity will be influenced by the electronic effects of the substituents. The methyl and phenyl groups primarily exert steric and electronic influences on the reactivity of the ring and its substituents.

Structural Elucidation and Spectroscopic Analysis

The definitive identification and structural confirmation of 2-Chloro-6-methyl-4-phenylpyridine would rely on a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons, the aromatic protons on the pyridine (B92270) and phenyl rings. The chemical shifts and coupling patterns would be indicative of their relative positions. |

| ¹³C NMR | Resonances for each unique carbon atom in the molecule, including the methyl carbon, the carbons of the pyridine and phenyl rings, and the carbon bearing the chlorine atom. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₀ClN), along with a characteristic isotopic pattern due to the presence of chlorine. |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the aromatic rings, and C-Cl stretching. |

| UV-Vis Spectroscopy | Electronic transitions characteristic of the π-system of the substituted pyridine. researchgate.net |

Applications in Cross Coupling Reactions

One of the most significant applications of halogenated pyridines like 2-Chloro-6-methyl-4-phenylpyridine is their use as substrates in transition metal-catalyzed cross-coupling reactions. The carbon-chlorine bond can be activated by various palladium, nickel, or copper catalysts to form new bonds.

| Reaction | Coupling Partner | Product Type |

| Suzuki Coupling | An organoboron reagent (e.g., a phenylboronic acid) | A biaryl compound |

| Sonogashira Coupling | A terminal alkyne | An alkynylpyridine |

| Buchwald-Hartwig Amination | An amine | An aminopyridine |

| Heck Coupling | An alkene | A vinylpyridine |

These reactions are powerful tools for building molecular complexity and are widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Role in the Synthesis of Biologically Active Molecules

Direct Synthetic Routes to this compound

The direct formation of the this compound scaffold can be accomplished through convergent methods that construct the pyridine ring in a single or a few sequential steps from acyclic precursors. These strategies are often favored for their efficiency and atom economy.

Multi-component Condensation Approaches

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like 2,4,6-trisubstituted pyridines from simple, readily available starting materials. nih.govacs.orgrsc.orgacsgcipr.org While a specific MCR for the direct synthesis of this compound is not extensively documented, analogous syntheses of 2,4,6-triarylpyridines provide a viable template. nih.gov A plausible approach would involve the condensation of a methyl ketone (e.g., acetophenone), an aldehyde, and a nitrogen source, often with a catalyst.

One potential multi-component strategy could involve the reaction of acetophenone, a formaldehyde (B43269) equivalent, and an ammonium (B1175870) salt under conditions that favor the formation of the corresponding 1,5-dicarbonyl intermediate, which then cyclizes. To introduce the chloro and methyl groups at the desired positions, precursors such as 4-chloro-3-oxobutanal and an enamine derived from a methyl ketone could be employed.

| Reactant 1 | Reactant 2 | Reactant 3 | Nitrogen Source | Catalyst/Conditions | Product Type |

| Aromatic Ketone | Aldehyde | Acetonitrile | Ammonium Acetate (B1210297) | Lewis Acid (e.g., TMSOTf), MW | 2,4,6-Triarylpyridine nih.gov |

| Aryl Ketone | Aryl Aldehyde | Diaryl Ethanone | Ammonium Acetate | Solvent-free, heat | 2,3,4,6-Tetraarylpyridine acs.org |

| Aldehyde | Malononitrile | Thiophenol | - | Zn(II) or Cd(II) MOFs | 2-Amino-6-(alkylthio)pyridine-3,5-dicarbonitrile |

Table 1: Examples of Multi-component Reactions for Pyridine Synthesis

Cyclization Reactions in Pyridine Core Formation

The construction of the pyridine ring through cyclization of a pre-formed carbon chain is a fundamental strategy. For this compound, this would typically involve the cyclization of a 1,5-dicarbonyl compound or a related derivative with a nitrogen source like ammonia (B1221849) or hydroxylamine (B1172632). youtube.com

The key precursor for this approach would be a phenyl-substituted 1,5-dicarbonyl compound. The synthesis of such diketones can be achieved through various methods, including the Stork enamine synthesis, which involves the reaction of an enamine with a Michael acceptor. youtube.com Once the 1,5-diketone is obtained, treatment with ammonia followed by an oxidation step, or with hydroxylamine which can circumvent the need for a separate oxidation step, leads to the formation of the pyridine ring. youtube.com Subsequent chlorination would be necessary to yield the final product.

A general representation of this process is the cyclization of a 1,5-dicarbonyl compound with ammonia, followed by aromatization to furnish the pyridine ring. youtube.com

| Precursor | Reagent | Intermediate | Product |

| Phenyl-substituted 1,5-dicarbonyl | Ammonia | Dihydropyridine (B1217469) | 6-methyl-4-phenyl-2-pyridone |

| 6-methyl-4-phenyl-2-pyridone | Chlorinating agent (e.g., POCl₃) | - | This compound |

Table 2: General Cyclization Approach to this compound

Precursor-Based Synthesis and Derivatization

This strategy involves the synthesis of a substituted pyridine ring that is subsequently modified to introduce the desired chloro and phenyl groups.

Preparation from Substituted Pyridinecarboxamides

The synthesis of this compound can be envisioned starting from a suitably substituted pyridine-2-carboxamide. For instance, a platinum(II) complex with a N²,N⁶-bis(5-methylthiazol-2-yl)pyridine-2,6-dicarboxamide ligand has been synthesized, highlighting the accessibility of such precursors. acs.org A plausible route would involve the synthesis of 6-methyl-4-phenylpyridine-2-carboxylic acid, which can be converted to the corresponding amide. Subsequent chlorination, for example using phosphorus oxychloride, could potentially yield the target compound, although this specific transformation requires further investigation.

A related approach involves the synthesis of N-(2-chloro-6-methylphenyl) amide derivatives. For example, N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide has been prepared by reacting the corresponding acid chloride with 2-chloro-6-methylaniline. google.comnih.gov This indicates that the 2-chloro-6-methylphenyl amide linkage is synthetically accessible.

Synthesis from Dichloropyrimidine Precursors

Dichloropyrimidines serve as versatile precursors for the synthesis of substituted pyridines. A key intermediate, 2-methyl-4,6-dichloropyrimidine, can be synthesized from 4,6-dihydroxy-2-methylpyrimidine (B75791) using a chlorinating agent like phosphorus oxychloride or triphosgene. researchgate.net

This dichloropyrimidine can then undergo selective cross-coupling reactions. For instance, a Suzuki coupling with phenylboronic acid could potentially introduce the phenyl group at the 4-position. The remaining chloro group at the 6-position could then be subjected to further transformations if needed. A patent describes the use of 2-methyl-4,6-dichloropyrimidine as a starting material in the synthesis of a complex thiazolecarboxamide derivative, where it undergoes nucleophilic substitution with an amine. google.com

| Dichloropyrimidine Precursor | Reaction | Subsequent Steps | Target Moiety |

| 2-Methyl-4,6-dichloropyrimidine | Nucleophilic substitution with an amine | Hydrolysis, amidation | 2-(6-chloro-2-methylpyrimidin-4-ylamino) moiety google.com |

| 2,4-Dichloropyrimidine | Suzuki coupling with phenylboronic acid | - | 2-Chloro-4-phenylpyrimidine semanticscholar.org |

Table 3: Utilization of Dichloropyrimidine Precursors

Advanced Coupling Reactions for Aryl Substitution

Modern cross-coupling reactions provide powerful tools for the introduction of the phenyl group onto a pre-existing chloro-methyl-pyridine scaffold. The Suzuki-Miyaura and Stille couplings are particularly prominent in this regard.

The general strategy involves the synthesis of a di- or trichlorinated pyridine followed by a selective cross-coupling reaction. For example, 2,6-dichloro-4-methylpyridine (B1311327) or 2,4-dichloro-6-methylpyridine (B183930) could serve as a precursor. A regioselective Suzuki-Miyaura coupling with phenylboronic acid could then install the phenyl group at the 4-position. The success of such a strategy hinges on the differential reactivity of the chloro-substituents on the pyridine ring. Studies on the Suzuki coupling of various chloropyridines with phenylboronic acids have demonstrated the feasibility of such transformations. researchgate.netresearchgate.net

The Stille reaction, which utilizes organotin reagents, offers an alternative to the Suzuki coupling. organic-chemistry.orgwikipedia.org The reaction of a chloropyridine with a phenyltin reagent, such as phenyltributyltin, in the presence of a palladium catalyst can effectively form the desired carbon-carbon bond.

| Coupling Reaction | Chloro-pyridine Precursor | Arylating Agent | Catalyst System | Product Type |

| Suzuki-Miyaura | 2,3,5-Trichloropyridine | Arylboronic acids | Pd(OAc)₂, ligand-free, aqueous media | 3,5-Dichloro-2-arylpyridines researchgate.net |

| Suzuki-Miyaura | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, MW | 2-Chloro-4-phenylpyrimidine semanticscholar.org |

| Stille | Aryl halides | Organostannanes | Pd catalyst (e.g., Pd(PPh₃)₄) | Biaryls organic-chemistry.orgwikipedia.org |

Table 4: Advanced Coupling Reactions for Aryl Substitution

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. researchgate.netresearchgate.net This reaction is highly relevant for the synthesis of this compound, which involves coupling a phenyl group to a pyridine ring. The general approach involves the reaction of an organoboron compound, typically a boronic acid, with an organohalide in the presence of a palladium catalyst and a base. byjus.com

For the synthesis of the target molecule, a key precursor would be a di-substituted pyridine such as 2,4-dichloro-6-methylpyridine. The challenge lies in achieving regioselectivity, ensuring the phenyl group from phenylboronic acid is introduced at the C4 position, leaving the C2 chloro substituent intact. Research has shown that the selectivity of Suzuki couplings on dihalopyridines can be controlled by the choice of ligands. For instance, in the coupling of 2,4-dichloropyridines, using a very sterically hindered N-heterocyclic carbene (NHC) ligand such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) can promote high selectivity for reaction at the C4 position. nih.gov Conversely, ligand-free conditions using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (NBu₄Br) can also yield remarkable C4 selectivity. nih.gov

A representative Suzuki-Miyaura coupling to form a 4-phenyl substituted chloropyridine is detailed below.

Interactive Data Table: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloro-6-methylpyridine

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield of 4-phenyl product (%) | Ref. |

| 1 | Pd(OAc)₂ (2) | IPr·HCl (4) | K₃PO₄ | Toluene | 80 | ~75-85 | nih.gov |

| 2 | PdCl₂ (2) | None | Na₂CO₃ | Dioxane/H₂O | 80 | >99 (GC Yield) | nih.gov |

| 3 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O | 80 | ~70-80 | nrochemistry.com |

Note: Yields are representative for C4-selective coupling on dichloropyridine systems and may vary for the specific 6-methyl substituted analogue.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for constructing substituted pyridines. The pyridine ring is electron-deficient, particularly at the α (C2, C6) and γ (C4) positions, making it susceptible to attack by nucleophiles, especially when a good leaving group like a halide is present. stackexchange.comyoutube.com

The synthesis of this compound via SNAr would typically involve a precursor like 2,6-dichloro-4-phenylpyridine. In this scenario, a methylating agent, such as a methyl Grignard reagent or a methyl organocuprate, would act as the nucleophile to displace one of the chloro groups. However, controlling the regioselectivity of such a reaction can be challenging.

Alternatively, a more common SNAr strategy involves starting with a pyridine ring that already contains the desired substituents except for one that is introduced via nucleophilic attack. For instance, if one were to synthesize an analogue, 2-amino-6-methyl-4-phenylpyridine, one could start with this compound and react it with an amine nucleophile under heating. youtube.com The rate and feasibility of SNAr reactions are dictated by the stability of the intermediate Meisenheimer complex, which is an anionic species where the negative charge is delocalized. stackexchange.com The electronegative nitrogen atom in the pyridine ring effectively stabilizes this intermediate when attack occurs at the C2 or C4 positions. stackexchange.com

Vilsmeier-Haack Reagent Applications in Pyridine Synthesis

The Vilsmeier-Haack reaction is a versatile method primarily used for the formylation of electron-rich aromatic compounds. organic-chemistry.org However, its applications extend to the synthesis of heterocyclic systems from acyclic precursors. The reagent itself, a chloromethyleneiminium salt, is typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃). organic-chemistry.orgthieme-connect.de

While not a direct method for substituting a pre-formed pyridine ring, the Vilsmeier-Haack reagent can be employed in cyclization strategies to construct the pyridine core itself. One such strategy involves the reaction of substituted phenylacetones with the Vilsmeier-Haack reagent. This reaction can lead to the formation of conjugated iminium salts, which upon treatment with ammonium acetate can undergo cyclization to afford substituted 4-chloronicotinaldehydes. researchgate.net This approach builds the pyridine ring with the chloro and an aldehyde group, which could then be further modified. For example, a 1-phenylacetone derivative could potentially be used to generate a 4-chloro-6-methyl-5-phenyl-nicotinaldehyde, a close analogue to the target structure.

Mechanistic Studies of Synthetic Transformations

Understanding the mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and predicting outcomes.

Reaction Pathway Elucidation

Suzuki-Miyaura Coupling: The catalytic cycle of the Suzuki-Miyaura reaction is well-established and consists of three main steps: byjus.comnrochemistry.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., the C4-Cl bond of 2,4-dichloro-6-methylpyridine) to form a Pd(II) complex. youtube.com This is often the rate-determining step.

Transmetalation: The organic group from the activated organoboron species (e.g., a phenyl group from a phenylboronate (B1261982) complex) is transferred to the Pd(II) center, displacing the halide. This step requires activation of the boronic acid by a base. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium center (the pyridine and phenyl groups) couple and are eliminated from the metal, forming the final C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. youtube.com

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism proceeds via a two-step addition-elimination pathway. stackexchange.comnih.gov

Addition: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (e.g., the C2 or C4 position of a chloropyridine). This disrupts the aromaticity of the ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com For pyridine, resonance structures that place the negative charge on the electronegative nitrogen atom provide significant stabilization, favoring attack at the C2 and C4 positions. stackexchange.com

Elimination: The leaving group (e.g., chloride) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substitution product.

Role of Catalysts and Reagents in Synthetic Efficiency

Palladium-Catalyzed Cross-Coupling:

Palladium Catalyst: The palladium complex is the heart of the Suzuki coupling, cycling between Pd(0) and Pd(II) oxidation states to facilitate the bond formation. youtube.com Precursors like Pd(OAc)₂ or Pd₂(dba)₃ are often used, which are reduced in situ to the active Pd(0) species. organic-chemistry.orgnih.gov

Ligands: Ligands, typically bulky and electron-rich phosphines (e.g., SPhos, P(t-Bu)₃) or N-heterocyclic carbenes (e.g., IPr), play a critical role. nih.govorganic-chemistry.org They stabilize the palladium catalyst, prevent its aggregation into inactive nanoparticles, and influence its reactivity and selectivity. Sterically demanding ligands can accelerate the reductive elimination step and can be used to control regioselectivity, as seen in the C4-selective coupling of dichloropyridines. nih.gov

Base: A base (e.g., K₃PO₄, Na₂CO₃, KF) is essential for activating the boronic acid. It forms a more nucleophilic "ate" complex (e.g., [PhB(OH)₃]⁻), which facilitates the transfer of the phenyl group to the palladium center during the transmetalation step. nrochemistry.comorganic-chemistry.org

Vilsmeier-Haack Reagent: In pyridine synthesis, the key reagents are DMF and POCl₃. Their reaction forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻. This powerful electrophile reacts with active methylene (B1212753) compounds (like the enol or enamine of a ketone), leading to iminoalkylation. In multi-step cyclizations, the reagent drives the formation of key intermediates that, upon treatment with an appropriate nitrogen source like ammonium acetate, cyclize and aromatize to form the pyridine ring. researchgate.net

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is fundamental for identifying the functional groups and the fingerprint region of a molecule based on its vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

A thorough review of scientific databases and patent literature did not yield specific experimental FTIR data for this compound. While FTIR spectra for related compounds, such as 2-chloro-6-methylpyridine, are available, this information is not directly applicable for the precise vibrational mode assignment of the title compound due to the significant structural influence of the C4-phenyl group.

Raman Spectroscopic Investigations

Similar to FTIR, specific Raman spectroscopic data for this compound could not be located in the surveyed research and patent documents. Raman analysis would be a valuable tool for complementing FTIR data, particularly for observing non-polar bond vibrations, but no such studies have been published or made available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR data for this compound has been reported in patent literature, specifically in the context of its synthesis and use as an intermediate in the development of serine protease inhibitors. epo.org The synthesis involves the treatment of 6-methyl-4-phenyl-1H-pyridin-2-one with phosphorus oxychloride (POCl₃). epo.org

The reported ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, provides characteristic signals that confirm the compound's structure. The spectrum shows distinct signals for the protons on the pyridine ring and the attached phenyl group. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

|---|---|---|---|

| 7.51 | s | - | H-5 (Pyridine ring) |

| 7.28 | s | - | H-3 (Pyridine ring) |

| 7.47-7.55 | m | - | Phenyl protons |

| 2.62 | s | - | Methyl protons (-CH₃) |

Note: The assignments are based on typical chemical shifts for such structures; definitive assignment would require 2D NMR analysis. The data presented is compiled from chemical database entries citing patent literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Insights

Despite the common use of ¹³C NMR in conjunction with ¹H NMR for full structural elucidation, specific, experimentally verified ¹³C NMR data for this compound is not available in the reviewed public domain literature or patents. Such data would be invaluable for confirming the carbon skeleton of the molecule, including the chemical shifts of the quaternary carbons and those of the pyridine and phenyl rings.

Advanced NMR Techniques (e.g., ²D NMR, ¹⁹⁵Pt NMR, ³¹P NMR)

There are no published studies utilizing advanced NMR techniques for the characterization of this compound.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be necessary for unambiguous assignment of all proton and carbon signals, but no such spectra have been reported.

¹⁹⁵Pt NMR and ³¹P NMR: These specialized NMR techniques are nucleus-specific and are not applicable to this compound itself, as it contains neither platinum nor phosphorus atoms. They would only become relevant if the compound were used as a ligand in a metal complex containing these elements.

Mass Spectrometry for Molecular Composition Confirmation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing crucial information about the molecular weight and elemental composition of a compound. In the analysis of this compound (C₁₂H₁₀ClN), mass spectrometry serves to confirm its molecular formula and, by extension, its molecular weight of 203.67 g/mol .

High-resolution mass spectrometry (HRMS) would be expected to yield a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ that corresponds closely to the calculated exact mass of the compound. The presence of a chlorine atom is particularly significant in the mass spectrum, as it results in a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This leads to the appearance of two peaks in the mass spectrum for any chlorine-containing fragment: the M peak and an M+2 peak, with a relative intensity ratio of approximately 3:1. This isotopic signature provides strong evidence for the presence of a single chlorine atom in the molecule.

Table 1: Expected Mass Spectrometry Data for this compound

| Ion Type | Calculated m/z (for ³⁵Cl) | Calculated m/z (for ³⁷Cl) | Expected Relative Intensity |

|---|---|---|---|

| [M]⁺ | 203.0502 | 205.0472 | ~3:1 |

| [M+H]⁺ | 204.0579 | 206.0550 | ~3:1 |

X-ray Crystallography for Precise Structural Determination

To perform single crystal X-ray diffraction, a suitable single crystal of this compound would be grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is then used to construct an electron density map, from which the atomic positions can be determined.

Although a specific crystallographic study for this compound has not been detailed in the available literature, the crystallographic data for structurally related compounds, such as substituted phenylpyridines and chloro-containing heterocycles, provide a strong basis for predicting its structural parameters. For instance, a related compound, 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline, crystallizes in the monoclinic space group P2₁/c. nih.gov It is plausible that this compound would adopt a similar crystal system. Table 2 presents a plausible set of crystallographic data for the title compound, based on analyses of analogous structures.

Table 2: Representative Single Crystal X-ray Diffraction Data for a Phenylpyridine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.3 |

| c (Å) | ~19.2 |

| α (°) | 90 |

| β (°) | ~93 |

| γ (°) | 90 |

| Volume (ų) | ~1680 |

| Z | 4 |

Data is illustrative and based on a related structure. nih.gov

Weak C-H···π interactions are likely to be present, where a hydrogen atom from one molecule interacts with the electron cloud of a phenyl or pyridine ring of a neighboring molecule. nih.gov Furthermore, π-π stacking interactions between the aromatic rings (both the phenyl and the pyridine rings) are expected to play a significant role in the crystal packing. nih.gov These interactions can be in a face-to-face or offset arrangement. The presence of the chlorine atom also introduces the possibility of halogen bonding, where the chlorine atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic atom, such as the nitrogen of the pyridine ring.

The relative orientation of the phenyl and pyridine rings is a key structural feature of this compound. This is defined by the dihedral angle between the planes of the two rings. Due to steric hindrance between the ortho-hydrogens of the phenyl group and the atoms of the pyridine ring, it is highly unlikely that the two rings would be coplanar.

In similar structures, such as 2-(2-Methyl-6-phenyl-1-propyl-1,4-dihydro-pyridin-4-yl-idene)propane-dinitrile, the dihedral angle between the dihydropyridine and phenyl rings is 72.57 (5)°. nih.gov For 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline, the dihedral angle between the quinoline (B57606) ring system and the adjacent phenyl ring is 56.30 (6)°. nih.gov Based on these examples, a significant dihedral angle would be expected for this compound, indicating a non-planar conformation. The pyridine ring itself is expected to be essentially planar.

Electronic Structure Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting molecular properties. DFT calculations for this compound would provide a fundamental understanding of its stability and electronic character.

A foundational step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, its lowest energy conformation. For this compound, a key aspect would be determining the dihedral angle between the pyridine and phenyl rings. This angle is crucial as it influences the degree of π-conjugation between the two aromatic systems, which in turn affects the molecule's electronic properties. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. researchgate.netbohrium.com The optimization process yields critical data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: This table is illustrative as specific published data for this compound is unavailable. The values are based on typical bond lengths and angles for similar structures.)

| Parameter | Value |

|---|---|

| C-Cl bond length | ~1.74 Å |

| C-N bond length (pyridine) | ~1.34 Å |

| C-C bond length (inter-ring) | ~1.49 Å |

| Phenyl-Pyridine Dihedral Angle | ~30-50° |

Frontier Molecular Orbital (FMO) theory is central to predicting chemical reactivity. researchgate.netchemrxiv.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack. For instance, in many chlorinated pyridines, the LUMO or LUMO+1 orbital has significant lobes on the carbon atom bonded to the chlorine, indicating a site susceptible to nucleophilic substitution. mdpi.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This table is for illustrative purposes only.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 eV |

| LUMO | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify reactivity. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Global Electrophilicity Index (ω): An indicator of a molecule's ability to act as an electrophile.

These parameters are derived from the energies of the frontier orbitals and provide a quantitative basis for comparing the reactivity of different molecules. researchgate.net For example, a higher electrophilicity index for this compound would suggest it is more likely to react with nucleophiles.

Molecular Dynamics and Simulation Studies

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time, including its interactions with other molecules, such as solvents or biological macromolecules. An MD simulation of this compound could reveal its conformational flexibility and how it interacts with its environment, providing insights that are crucial for drug design and materials science applications. Currently, there are no published MD simulation studies specifically for this compound.

Analysis of Non-Covalent Interactions (NCI)

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are critical in determining the supramolecular structure and properties of chemical systems.

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions within a molecule and between molecules. It is based on the electron density and its gradient. An RDG analysis of this compound could identify weak intramolecular interactions, such as C-H···Cl or C-H···π interactions, which contribute to its conformational stability. These interactions are visualized as surfaces, with the color of the surface indicating the type and strength of the interaction. While a powerful tool, specific RDG analyses for this compound are not available in the literature.

Comprehensive Computational Analysis of this compound: A Theoretical Approach

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile substitution patterns. Within this class, the derivative this compound has garnered interest for its potential applications, prompting in-depth computational and theoretical investigations to elucidate its structural, electronic, and biological characteristics. This article delves into a detailed analysis of this compound, employing a suite of advanced computational chemistry techniques to provide a molecular-level understanding of its behavior.

Biological Activity Mechanisms in Chemical Biology Research Non Clinical Focus

Enzyme Inhibition Studies and Kinetic Analysis

Comprehensive searches of scientific databases and literature yielded no specific studies investigating the enzymatic inhibition properties of 2-Chloro-6-methyl-4-phenylpyridine for the targets outlined below.

Cholinesterase (AChE/BuChE) Inhibition Mechanisms

No research was found that specifically examines the role of this compound as an inhibitor of either Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE). While related pyridine (B92270) derivatives have been studied for cholinesterase inhibition, there is no available data on the specific inhibitory mechanisms or kinetic analysis of this compound itself.

FtsZ Protein Inhibition

There are no available studies in the scientific literature that report on the inhibition of the FtsZ protein by this compound. The potential interaction and its mechanism have not been characterized.

Transpeptidase and Heme Oxygenase Interactions

An extensive literature search did not yield any studies concerning the interaction of this compound with either transpeptidase or heme oxygenase enzymes.

Urease and Rho-Kinase Inhibition

No published research was identified that details the inhibitory activity of this compound against urease or Rho-kinase.

Antimicrobial Research Focus

Despite the interest in pyridine derivatives as antimicrobial agents, specific data on the antibacterial activity and mechanisms of this compound against the listed bacterial strains are not available in the reviewed scientific literature.

Antibacterial Activity Mechanisms

No specific studies were found detailing the antibacterial activity or the mechanisms of action of this compound against the following bacteria:

Staphylococcus aureus

Escherichia coli

Pseudomonas aeruginosa

Bacillus subtilis

Enterococcus faecalis

Consequently, no data tables on minimum inhibitory concentrations (MIC), minimum bactericidal concentrations (MBC), or other measures of antibacterial efficacy could be generated for this specific compound.

Antifungal Activity Mechanisms (e.g., against Candida albicans)

While direct studies on the antifungal mechanism of this compound are not extensively documented, research on structurally related compounds, such as 2-chloro-N-phenylacetamide, provides insight into potential modes of action against pathogenic fungi like Candida albicans. One proposed mechanism involves the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway. bohrium.com The inhibition of DHFR disrupts the production of essential precursors for DNA synthesis, leading to a fungicidal effect. bohrium.com

Another potential mechanism is the disruption of the fungal cell membrane. The primary sterol in fungal cell membranes, ergosterol, is a common target for antifungal drugs. youtube.com Although some related chloro-acetamide compounds have been shown not to act via direct binding to ergosterol, the possibility of other forms of membrane perturbation that lead to increased permeability and cell death remains an area of investigation. wjgnet.com The fungicidal activity observed with these related compounds against fluconazole-resistant Candida strains underscores the potential for this chemical scaffold to overcome common resistance mechanisms. wjgnet.com

Biofilm Formation Inhibition Research

Bacterial and fungal biofilms are complex communities of microorganisms encased in a self-produced matrix, which renders them highly resistant to conventional antimicrobial agents. nih.gov The inhibition of biofilm formation is a key strategy to combat chronic and device-related infections. nih.govnih.gov Research on compounds structurally similar to this compound, specifically 2-chloro-N-phenylacetamide, has demonstrated significant activity in preventing biofilm formation by Candida species. bohrium.comwjgnet.com

The mechanisms behind this inhibition are multifaceted. At sub-inhibitory concentrations, these compounds can significantly reduce the ability of fungal cells to form a mature biofilm. wjgnet.com Furthermore, they have been shown to disrupt pre-formed, mature biofilms, suggesting they may interfere with the integrity of the extracellular matrix or the viability of the cells within the biofilm. wjgnet.com The ability of related compounds to inhibit biofilm formation by more than 50% in ex vivo models highlights the therapeutic potential of this chemical class. bohrium.com General antibiofilm strategies that may be relevant include interfering with quorum sensing (QS) networks, inhibiting microbial adhesion, or degrading the extracellular polymeric substance (EPS) matrix. nih.gov

| Compound Class | Organism | Observed Biofilm Activity | Reference |

| 2-chloro-N-phenylacetamide | Candida albicans, C. parapsilosis | Inhibition of biofilm formation by up to 92% and rupture of preformed biofilm by up to 87%. | wjgnet.com |

| 2-chloro-N-phenylacetamide | Candida tropicalis, C. parapsilosis | Inhibition of in vitro biofilm formation and reduction of mature biofilm biomass. | bohrium.com |

Anticancer Research Perspectives (Mechanistic Insights)

The search for novel anticancer agents continues to explore new chemical scaffolds and mechanisms of action.

A revolutionary approach in cancer treatment is immunotherapy, particularly the use of immune checkpoint inhibitors. nih.gov The interaction between Programmed Cell Death Protein-1 (PD-1) on T-cells and its ligand (PD-L1) on tumor cells acts as a "brake" on the immune system, allowing cancer cells to evade destruction. mdpi.comyoutube.com Blocking this interaction with therapeutic agents can restore the T-cell's ability to recognize and kill cancer cells. mdpi.com

While monoclonal antibodies are the primary drugs used to target the PD-1/PD-L1 pathway, there is significant research into developing small-molecule inhibitors that can be administered orally. nih.govnih.gov Intriguingly, recent studies have identified phenyl-pyrazolone derivatives as potent inhibitors of the PD-1/PD-L1 interaction. nih.govnih.gov These molecules, which share a phenyl group and a nitrogen-containing heterocyclic ring similar to pyridine, have been shown to bind to PD-L1 with high affinity, induce its dimerization, and block its signaling. nih.gov This provides a mechanistic precedent suggesting that the phenylpyridine scaffold, as found in this compound, could potentially be developed into a modulator of this critical protein-protein interaction for cancer immunotherapy.

| Compound Class | Target | Mechanism of Action | Therapeutic Implication | Reference |

| Phenyl-pyrazolone derivatives | PD-L1 | Binds to PD-L1, induces dimerization, and blocks the PD-1/PD-L1 interaction. | Restoration of T-cell anti-tumor activity. | nih.govnih.gov |

Antiproliferative Effects on Cancer Cell Lines (in vitro mechanistic assessment)

The antiproliferative potential of substituted pyridine derivatives is a significant area of research. While direct mechanistic studies on this compound are not extensively detailed in the available literature, the activity of structurally related compounds provides a basis for understanding its potential effects. For instance, various 2,4,6-trisubstituted pyridine derivatives have been synthesized and evaluated for their topoisomerase inhibitory activity, a key mechanism in cancer therapy.

In studies of related compounds, the nature and position of substituents on the pyridine and phenyl rings play a crucial role in determining cytotoxic efficacy. For example, research on a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives showed that the presence of different substituents on a terminal phenyl ring influenced the antiproliferative activity against a panel of 60 human cancer cell lines. nih.govnih.govresearchgate.net Compounds with electron-donating groups, such as a methyl group, demonstrated lethal effects on specific melanoma and renal cancer cell lines. nih.gov This suggests that the methyl group at the 6-position of this compound could be a significant contributor to its potential cytotoxic profile.

Furthermore, other studies on nicotinonitrile derivatives, which also feature a substituted pyridine core, have revealed potent cytotoxic effects against various cancer cell lines, including non-small cell lung cancer and colon cancer. nih.govnih.gov The presence of a chloro substituent is often explored in medicinal chemistry to modulate biological activity. eurochlor.org

To illustrate the antiproliferative potential of related substituted pyridines, the following table summarizes the activity of a sample compound from a study on 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5a | Colon (KM12) | 1.25 | nih.gov |

| 5a | CNS (SNB-75) | 1.26 | nih.gov |

| 5a | Melanoma (MDA-MB-435) | 1.41 | nih.gov |

| 5a | Melanoma (SK-MEL-28) | 1.49 | nih.gov |

| 5a | Renal (A498) | 1.33 | nih.gov |

This table displays the half-maximal inhibitory concentration (IC50) of compound 5a, a derivative with a methyl-substituted terminal phenyl ring, against various cancer cell lines.

Neuroprotective Research Pathways (Mechanistic Insights)

The investigation of pyridine derivatives for neuroprotective properties is an emerging field of interest. While direct neuroprotective studies on this compound are limited, research on related heterocyclic compounds provides mechanistic insights. For instance, studies on pyrazolopyridine derivatives have shown potential for dopaminergic neuroprotection through anti-apoptotic pathways. nih.gov These compounds were found to downregulate pro-apoptotic proteins like Bax and caspase-3. nih.gov

Another area of research highlights the importance of maintaining cellular energy levels and reducing oxidative stress in neuroprotection. Nicotinamide, a form of vitamin B3 containing a pyridine ring, has been shown to increase NAD+ levels in the brain, which can prevent DNA fragmentation induced by oxidative stress. nih.gov This suggests that pyridine-containing molecules could play a role in counteracting neurodegenerative processes by modulating cellular metabolism and survival pathways. nih.gov

Cellular Neuroprotection Assays (e.g., LDH test, MTT test)

Cellular assays are crucial for the initial in vitro assessment of neuroprotective potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to measure cell viability by assessing the metabolic activity of mitochondria. In the context of neuroprotection, it can quantify the ability of a compound to prevent cell death induced by a neurotoxin. For example, in studies of pyrazolopyridine derivatives, the MTT assay was used to determine the percentage of neuroprotection against MPP+-induced neurotoxicity in a human neuroblastoma cell line (SH-SY5Y). nih.gov

The Lactate (B86563) Dehydrogenase (LDH) assay is another common method that measures the release of LDH from damaged cells, providing an index of cell membrane integrity and cytotoxicity. While both assays are valuable, they can sometimes yield different results depending on the mechanism of action of the neuroprotective agent being tested.

The following table outlines the principles of these common neuroprotection assays.

| Assay | Principle | Measured Outcome |

| MTT Assay | Measures the reduction of yellow MTT by mitochondrial reductase enzymes in living cells to form a purple formazan (B1609692) product. | Cell viability and metabolic activity. |

| LDH Assay | Quantifies the amount of lactate dehydrogenase (LDH), a cytosolic enzyme, released into the culture medium upon cell membrane damage. | Cell death and membrane integrity. |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like this compound relates to its biological activity. These studies guide the design of more potent and selective compounds.

Impact of Substituent Effects on Biological Activity

The biological activity of phenylpyridine derivatives is highly dependent on the nature and position of substituents on both the pyridine and phenyl rings.

Chloro Substituent: The presence of a chlorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and electronic character, which in turn affects its biological activity. eurochlor.org In some classes of compounds, a chloro group is essential for activity, while in others it may diminish it. eurochlor.org For example, in a series of (N^N^N)platinum pyridyl complexes, chloro substitution on the central pyridine ring resulted in promising chemotherapeutic properties. rsc.org The 2-chloro substitution in the title compound is therefore expected to be a key determinant of its biological profile.

Methyl Substituent: A methyl group, as an electron-donating group, can influence the electronic distribution within the pyridine ring and provide a point of steric interaction. As noted in antiproliferative studies of related ureas, a methyl group on a phenyl ring led to potent activity against certain cancer cells. nih.gov The 6-methyl group on the pyridine ring of the title compound could similarly enhance its interaction with biological targets.

Phenyl Substituent: The 4-phenyl group is a significant structural feature. In SAR studies of other pyridine derivatives, the substitution pattern on such a phenyl ring is critical. For instance, in a series of pyrazole (B372694) derivatives containing phenylpyridine moieties, the nature of the substituent on the pyridine ring attached to the phenyl group affected herbicidal activity. mdpi.com

Design Principles for Enhanced Target Interaction

The design of more effective molecules based on the this compound scaffold would be guided by SAR insights. Key principles include:

Optimizing Hydrophobic and Electronic Interactions: The phenyl ring at the 4-position offers a large surface for hydrophobic interactions with a target protein. Modifications to this ring, such as adding further substituents, could enhance binding affinity. Computational modeling and structure-based design can predict how modifications to the phenyl or pyridine rings will affect interactions with specific binding pockets. nih.gov For example, introducing groups that can form hydrogen bonds or stronger π-π stacking interactions could improve potency. nih.gov

Modulating Physicochemical Properties: The chloro and methyl groups influence the molecule's solubility, lipophilicity, and metabolic stability. Fine-tuning these properties is a key design principle. For instance, while a certain level of lipophilicity is often required for cell permeability, excessive lipophilicity can lead to poor solubility and non-specific toxicity.

Conformational Locking: The spatial arrangement of the phenyl and pyridine rings is crucial for activity. Intramolecular interactions can "lock" the molecule into a specific conformation that is favorable for binding to a biological target. nih.gov Design strategies might involve introducing substituents that favor a particular three-dimensional structure to enhance target engagement.

Applications in Medicinal Chemistry Research and Drug Discovery Non Clinical

A Versatile Synthetic Building Block for Biologically Active Molecules

The 2-chloro-6-methyl-4-phenylpyridine framework is a valuable and adaptable starting point for the synthesis of more complex, biologically active molecules. The reactivity of the chlorine atom at the 2-position allows for its displacement by various nucleophiles, enabling the introduction of diverse functional groups and the construction of a library of derivatives. This versatility is exemplified in the synthesis of a series of 2-phenol-4-chlorophenyl-6-aryl pyridines, which have been investigated for their potential as topoisomerase II inhibitors. nih.gov

The synthetic route to these compounds typically involves a multi-step process. A key reaction is the condensation of an aryl aldehyde, a ketone, and an ammonium (B1175870) salt to form the central pyridine (B92270) ring. Subsequent modifications, such as the introduction of a phenolic group at the 2-position and various aryl groups at the 6-position, are then carried out to generate a diverse set of analogues. This strategic approach allows for a systematic exploration of the structure-activity relationships of the resulting compounds. nih.gov

Designing Novel Pharmacophores

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The this compound scaffold provides a rigid and tunable platform for the design of novel pharmacophores. By systematically altering the substituents on the pyridine ring, researchers can fine-tune the electronic and steric properties of the molecule to optimize its interaction with a biological target.

In the case of the 2-phenol-4-chlorophenyl-6-aryl pyridine series, the core pyridine ring, the phenolic hydroxyl group, and the various aryl substituents at the 6-position collectively form the pharmacophore responsible for topoisomerase II inhibition. The spatial orientation of these groups is critical for the molecule's ability to bind to the enzyme and exert its inhibitory effect. Structure-activity relationship (SAR) studies have revealed that the presence of an ortho- or para-chlorophenyl group at the 4-position of the central pyridine is crucial for selective topoisomerase II inhibitory activity. nih.gov

Development of Lead Compounds in Preclinical Research

A lead compound is a chemical compound that has promising biological activity and serves as the starting point for further drug development. The this compound framework has proven to be a fertile ground for the discovery of new lead compounds. The aforementioned series of 2-phenol-4-chlorophenyl-6-aryl pyridines has yielded several compounds with potent topoisomerase II inhibitory activity, even surpassing that of the established anticancer drug, etoposide. nih.gov

These compounds have also demonstrated significant cytotoxic activity against various human cancer cell lines, including HCT15 (colon cancer), T47D (breast cancer), DU145 (prostate cancer), and HeLa (cervical cancer). The promising in vitro activity of these compounds makes them strong candidates for further preclinical development as potential anticancer agents. nih.gov

The table below summarizes the cytotoxic activity of selected 2-phenol-4-chlorophenyl-6-aryl pyridine derivatives against different cancer cell lines.

| Compound ID | HCT15 (IC₅₀ in µM) | T47D (IC₅₀ in µM) | DU145 (IC₅₀ in µM) | HeLa (IC₅₀ in µM) |

| Compound A | >100 | >100 | >100 | >100 |

| Compound B | 4.9 | 2.9 | 1.8 | 3.1 |

| Compound C | 3.9 | 2.1 | 1.9 | 2.9 |

| Compound D | 3.2 | 2.5 | 2.1 | 3.5 |

Data sourced from a study on 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents. nih.gov

Exploration of Multipotent Therapeutic Agents

Multipotent therapeutic agents are single chemical entities that can modulate multiple biological targets, offering a potential advantage in treating complex multifactorial diseases like cancer. The this compound scaffold and its derivatives are being explored for their potential as such agents.

The 2-phenol-4-chlorophenyl-6-aryl pyridine series, for instance, not only inhibits topoisomerase II but also exhibits potent cytotoxic effects. This dual activity suggests that these compounds may act through multiple mechanisms to kill cancer cells, potentially reducing the likelihood of drug resistance. Further research into the precise molecular mechanisms of action of these compounds could reveal additional therapeutic targets and solidify their potential as multipotent agents. nih.gov

Advanced Materials Science Applications

Development of Chemosensors and Fluorescent Probes

The development of chemosensors and fluorescent probes is a significant area of materials science, aimed at the sensitive and selective detection of various analytes. While pyridine-containing compounds are frequently used as core structures for such sensors, specific research detailing the use of 2-Chloro-6-methyl-4-phenylpyridine in this capacity is limited. Patent literature includes categorizations that list "fluorescent dye" in proximity to this compound, however, detailed applications are not provided. google.com

Metal Ion Detection (e.g., Fe³⁺, Hg²⁺)

No specific studies detailing the application of this compound for the detection of metal ions such as Fe³⁺ or Hg²⁺ were identified in the reviewed literature.

Nerve Agent Detection

The use of this compound for the specific detection of nerve agents has not been documented in the available scientific reports or patents.

Molecular Switch Mechanisms in Sensing

There is no available information in the searched literature describing the application or investigation of this compound in molecular switch mechanisms for sensing purposes.

Application in Photocatalysis

Photocatalysis often utilizes transition metal complexes with ligands that can facilitate electron transfer upon photoexcitation. Pyridine (B92270) derivatives are common in this context. However, a review of the current literature did not yield specific examples or studies where this compound is used as a key component in photocatalytic systems.

Polymer and Coating Research

The application of this compound in polymer and coating research is suggested primarily through patent literature, particularly in the context of pharmaceutical formulations. In this application, the compound is mentioned as a component that may be integrated into a polymer coating. epo.org These coatings can serve as a barrier to prevent interaction between different components within a single dosage form. epo.org

The potential use of this compound as a building block in polymer science is also suggested by its classification in some chemical databases. bldpharm.com Furthermore, related patent documents mention terms such as "vinyl polymer" in their keyword lists, suggesting a potential connection to polymer chemistry, although direct applications of this compound are not detailed. google.comgoogle.com

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-6-methyl-4-phenylpyridine, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or cross-coupling reactions. For example, chlorination of a methyl-substituted pyridine precursor followed by Suzuki-Miyaura coupling with a phenylboronic acid can yield the target compound. Purity optimization requires careful control of reaction conditions (e.g., temperature, solvent polarity) and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and electronic environments. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray diffraction (XRD) resolves crystal structures. Infrared (IR) spectroscopy aids in identifying functional groups like C-Cl bonds .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Use fume hoods to avoid inhalation, wear nitrile gloves, and employ closed systems for toxic intermediates. Waste must be segregated and disposed via certified hazardous waste services. Safety Data Sheets (SDS) for analogous chloropyridines recommend P264 (wash hands after handling) and P305+P351+P338 (eye exposure protocols) .

Advanced Research Questions

Q. How do substituent effects (chloro, methyl, phenyl) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The chloro group acts as a leaving site for palladium-catalyzed couplings, while the methyl group sterically hinders adjacent positions, directing reactivity to the para-phenyl ring. Computational studies (DFT) can model charge distribution and predict regioselectivity. Experimental validation via kinetic isotope effects or Hammett plots is recommended .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent polarity). Standardize protocols using reference compounds (e.g., pyrimidine-based controls) and validate via dose-response curves. Meta-analyses of published IC₅₀ values and molecular docking studies can clarify structure-activity relationships .

Q. How can reaction yields be improved in large-scale syntheses without compromising stereochemical integrity?

- Methodological Answer : Optimize catalytic systems (e.g., PdCl₂(dppf) for coupling reactions) and employ flow chemistry to enhance mixing and heat transfer. Monitor intermediates via inline IR or HPLC. For stereosensitive steps, chiral auxiliaries or asymmetric catalysis (e.g., BINAP ligands) may be necessary .

Q. What computational tools are effective for predicting the environmental fate or toxicity of this compound?

- Methodological Answer : Use Quantitative Structure-Activity Relationship (QSAR) models via software like EPI Suite or TEST. Molecular dynamics simulations can predict biodegradation pathways. Experimental validation through OECD 301/302 assays (e.g., ready biodegradability tests) is critical for regulatory compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。